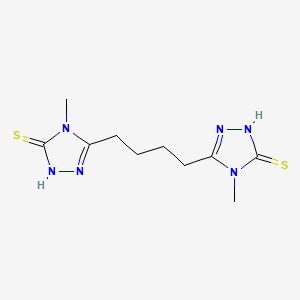

5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

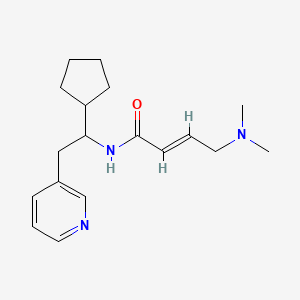

5,5’-Butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is a chemical compound . It is a derivative of 4-methyl-4H-1,2,4-triazole-3-thiol , a mercapto-substituted 1,2,4-triazole ligand .

Chemical Reactions Analysis

The chemical reactions involving 4-methyl-4H-1,2,4-triazole-3-thiol have been studied. For instance, it has been found to exhibit electrochemically anticorrosive behavior when self-assembled monolayers of it are formed on the silver electrode .Scientific Research Applications

- Application : It can serve as a precursor or reagent in organic synthesis, particularly in the design of cyclic diacyl peroxides. These cyclic peroxides exhibit superior reactivity compared to their acyclic counterparts in various reactions. Researchers have explored their use in dihydroxylation, deoxygenation, oxyamination of alkenes, oxyfunctionalization of arenes, and oxidative acyloxylation of dicarbonyl compounds .

- Application : Scientists have used it to design SERS-based probes for rapid and accurate detection of DNA markers .

- Application : Researchers have incorporated 5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) into MOFs, exploring its gas sorption properties and potential for gas storage .

Organic Synthesis and Peroxide Chemistry

Surface-Enhanced Raman Scattering (SERS) Probes

Metal-Organic Frameworks (MOFs)

Pharmaceutical Testing and Reference Standards

Mechanism of Action

Target of Action

Its constituents, 1h-1,2,4-triazole-3-thiol and 4-methyl-4h-1,2,4-triazole-3-thiol, have been studied . These compounds are known to interact with various targets, including cadmium (II) salts and silver electrodes .

Mode of Action

1h-1,2,4-triazole-3-thiol, a constituent of the compound, forms luminescent polymers with cadmium (ii) salts . Another constituent, 4-Methyl-4H-1,2,4-triazole-3-thiol, exhibits electrochemically anticorrosive behavior on silver electrodes . These interactions suggest that the compound may have similar properties.

Result of Action

Based on the properties of its constituents, it may exhibit luminescent properties and anticorrosive behavior .

Action Environment

It’s known that the constituents of the compound can react under certain conditions .

properties

IUPAC Name |

4-methyl-3-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S2/c1-15-7(11-13-9(15)17)5-3-4-6-8-12-14-10(18)16(8)2/h3-6H2,1-2H3,(H,13,17)(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEPSEZSFHGHCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCCCC2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2417452.png)

![2-[3-{2-[(3,4-dimethoxyphenethyl)amino]-2-oxoethyl}-2,4-dioxothieno[3,2-d]pyrimidin-1(2H,4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2417454.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417455.png)

![tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate](/img/structure/B2417468.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2417470.png)

![5-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2417471.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)propanamide](/img/structure/B2417473.png)